1-(2,6-Dichlorobenzyl)piperazine diHCl
Description
Properties
Molecular Formula |
C11H16Cl4N2 |
|---|---|
Molecular Weight |
318.1 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;;/h1-3,14H,4-8H2;2*1H |
InChI Key |
UMMPOALTLOQVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or partially dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted in acidic or basic media, depending on the specific oxidizing agent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are performed in inert solvents such as tetrahydrofuran or diethyl ether, under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted benzyl piperazines with various functional groups.
Oxidation Reactions: The major products are N-oxides or other oxidized derivatives of the compound.
Reduction Reactions: The major products are dechlorinated or partially dechlorinated derivatives of the compound.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research on this compound includes its potential use as a pharmaceutical agent. Studies have explored its activity against various biological targets, including its potential as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated by adding 72.92 g/mol (2 × HCl) to the free base.
Pharmacological and Functional Differences
While direct pharmacological data for 1-(2,6-Dichlorobenzyl)piperazine diHCl are absent in the evidence, insights from structural analogs suggest:
- 2,6-DiCl vs.
- Methylated Derivatives : 4-Methylpiperazine analogs (e.g., compound 18 in ) show altered receptor binding profiles due to increased basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
